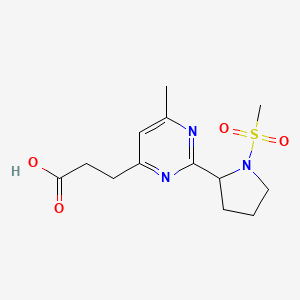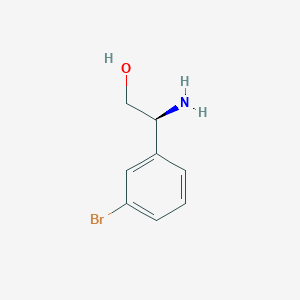
(S)-2-(Diphenylphosphino)-1-phenylethanamine
Vue d'ensemble
Description
Diphenylphosphino compounds are a class of organophosphorus compounds. They are often used as ligands in the field of coordination chemistry and catalysis .
Synthesis Analysis
While specific synthesis methods for “(S)-2-(Diphenylphosphino)-1-phenylethanamine” are not available, similar compounds such as “dppf” (1,1’-bis(diphenylphosphino)ferrocene) are synthesized through reactions involving diphenylphosphine .Molecular Structure Analysis
The molecular structure of these compounds typically involves a phosphorus atom bonded to two phenyl groups. The exact structure would depend on the specific compound and its synthesis .Chemical Reactions Analysis
Diphenylphosphino compounds are known to be highly reactive and can undergo various chemical reactions. For instance, they have been used as catalysts in the reduction of aryl ketones, β-keto esters, and α-amino ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of diphenylphosphino compounds depend on their specific structure. They are typically solids and can exhibit optical activity .Applications De Recherche Scientifique
Catalytic Applications
(S)-2-(Diphenylphosphino)-1-phenylethanamine and its derivatives have been explored for their catalytic properties in various reactions. For instance:
Catalysts in Methoxycarbonylation : (S)-N-(2-(diphenylphosphino)benzylidene)-1-phenylethanamine, a related compound, has shown moderate catalytic activities in the methoxycarbonylation of styrene, predominantly producing branched esters (Ngcobo et al., 2021).
Asymmetric Synthesis : Research demonstrates the use of organopalladium complexes derived from similar compounds in asymmetric hydrophosphination reactions, leading to optically active free ligands (Zhang et al., 2009).
Asymmetric Hydrogenation : (R)-1,2-Bis(diphenylphosphino)phenylethane, synthesized from (S)-mandelic acid, forms cationic rhodium(I) complexes effective in asymmetric hydrogenation with optical yields up to 88% (Brown & Murrer, 1982).
Synthesis of β-Diphenylphosphine-carbonyl Compounds : The reaction of bromomethyl-carbonyl compounds with diphenyl(trimethylsilyl)phosphine has been studied, leading to various β-diphenylphosphine-carbonyl compounds (Brunner et al., 1982).
Palladium Complexes and Suzuki–Miyaura Cross-Coupling : The formation of palladium complexes using these compounds and their application in Suzuki–Miyaura cross-coupling reactions has been examined (Štěpnička et al., 2009).
Structural and Mechanistic Studies
These compounds also play a significant role in understanding the structural and mechanistic aspects of various chemical reactions:
X-Ray Crystal Structures and Asymmetric Aldol Reaction : Studies involving X-ray crystal structures of palladium(II) and platinum(II) complexes of chiral tridentate ligands, including derivatives of (S)-2-(Diphenylphosphino)-1-phenylethanamine, have provided insights into their use in asymmetric aldol reactions (Longmire et al., 1998).
Chiral Ferrocenylphosphines for Asymmetric Catalysis : The synthesis of chiral ferrocenylphosphines and their characterization, including their use in asymmetric catalysis, has been explored (Togni et al., 1994).
Phosphinoferrocene Amidosulfonate Ligands : The development of anionic phosphino-amide ligands and their application in Pd-catalyzed cross-coupling reactions in aqueous media has been studied (Škoch et al., 2016).
Rhodium(I) Complexes with Mixed Donor Ligands : The synthesis of Rhodium(I) complexes with mixed donor 'P2N' tridentate ligands, including derivatives of (S)-2-(Diphenylphosphino)-1-phenylethanamine, has provided insights into structural configurations and ligand substitutions (Ainscough et al., 2004).
Unsymmetric Ferrocene Diphosphine Ligands : The synthesis of unsymmetric ferrocene diphosphine ligands through phosphinomethylation of [1′-(diphenylphosphino)ferrocenyl]-methylamines and their structural characterization has been investigated (Bárta et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S)-2-diphenylphosphanyl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNYDYNCOCRMDG-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744058 | |
| Record name | (1S)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Diphenylphosphino)-1-phenylethanamine | |
CAS RN |
1103533-85-2 | |
| Record name | (1S)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



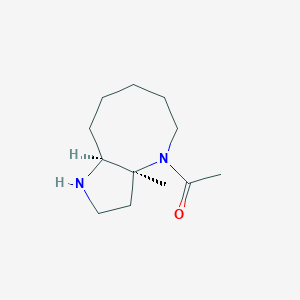
![3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401332.png)




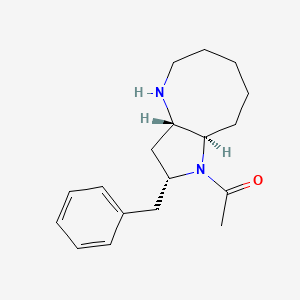

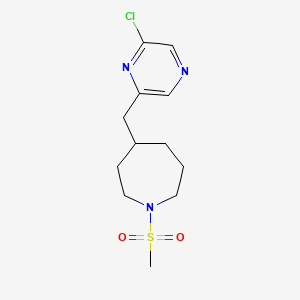
![3-[6-(1-Acetylpiperidin-3-yl)pyridin-2-yl]propanoic acid](/img/structure/B1401342.png)
